molecular formula C19H13ClN2O2 B1582610 9H-Carbazole-1-carboxamide, N-(4-chlorophenyl)-2-hydroxy- CAS No. 23077-61-4

9H-Carbazole-1-carboxamide, N-(4-chlorophenyl)-2-hydroxy-

Cat. No.: B1582610
CAS No.: 23077-61-4
M. Wt: 336.8 g/mol
InChI Key: AIYBQVVTHZHPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (predicted):
    • Hydroxyl proton: δ 9.8–10.2 ppm (broad, exchangeable).
    • Aromatic protons: δ 6.8–8.3 ppm (multiplets for carbazole and chlorophenyl rings).
    • Amide NH: δ 8.5–9.0 ppm (singlet).
  • ¹³C NMR (predicted):





















    Carbon Typeδ (ppm)
    C=O (amide)~168
    C-OH~155
    Aromatic C-Cl~135

Infrared (IR) Spectroscopy

Key peaks:

  • ν(O-H) : 3200–3400 cm⁻¹ (broad, hydroxyl stretch).
  • ν(C=O) : 1660–1680 cm⁻¹ (amide carbonyl).
  • ν(N-H) : 3300–3350 cm⁻¹ (amide N-H stretch).
  • ν(C-Cl) : 750–800 cm⁻¹.

UV-Visible Spectroscopy

  • λ_max : ~290 nm (π→π* transition of carbazole core) and ~330 nm (n→π* transition of amide/hydroxyl groups).

Tautomeric and Conformational Studies

The compound exhibits potential for keto-enol tautomerism due to the proximity of the hydroxyl (C-2) and carboxamide (C-1) groups. Computational studies of analogous systems suggest the enol form is stabilized by intramolecular hydrogen bonding:

$$
\text{Enol form: } \text{C-OH} \cdots \text{O=C(NHR)}
$$

Conformational flexibility :

  • The 4-chlorophenyl group adopts a twisted conformation relative to the carbazole plane, minimizing steric clashes.
  • Rotational barriers around the amide C-N bond are estimated at ~15–20 kcal/mol, typical for aryl amides.

Comparative Analysis with Related Carbazole Derivatives

Structural Isomers

Derivative Substituent Positions Melting Point (°C) Solubility (mg/mL)
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamide 1-carboxamide, 2-OH 126–127 0.5 (DMSO)
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide 3-carboxamide, 2-OH 156–158 0.3 (DMSO)

Key Differences

  • Electronic Effects : The 1-carboxamide derivative shows stronger intramolecular hydrogen bonding than the 3-carboxamide isomer due to closer proximity of functional groups.
  • Aromatic Stacking : The 1-carboxamide substituent disrupts π-π stacking more significantly than the 3-position analog, reducing crystallinity.
  • Synthetic Accessibility : The 1-carboxamide derivative is synthesized via Ullmann coupling, while the 3-carboxamide isomer requires Friedel-Crafts acylation.

This analysis underscores the role of substituent positioning in modulating physicochemical and electronic properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2/c20-11-5-7-12(8-6-11)21-19(24)17-16(23)10-9-14-13-3-1-2-4-15(13)22-18(14)17/h1-10,22-23H,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYBQVVTHZHPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)O)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066854
Record name 9H-Carbazole-1-carboxamide, N-(4-chlorophenyl)-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23077-61-4
Record name N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23077-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Carbazole-1-carboxamide, N-(4-chlorophenyl)-2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023077614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Carbazole-1-carboxamide, N-(4-chlorophenyl)-2-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9H-Carbazole-1-carboxamide, N-(4-chlorophenyl)-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-chloro-2-hydroxycarbazole-1-carboxanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.275
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 9H-Carbazole-1-carboxamide, N-(4-chlorophenyl)-2-hydroxy- (CAS No: 23077-61-4) is a derivative of carbazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 9H-Carbazole-1-carboxamide, N-(4-chlorophenyl)-2-hydroxy- can be represented as follows:

  • Molecular Formula: C19H13ClN2O2
  • Molecular Weight: 336.77 g/mol

This compound features a carbazole backbone with a carboxamide group and a hydroxyl group, which may contribute to its biological properties.

Anticancer Activity

Research has shown that carbazole derivatives exhibit significant anticancer properties. A study indicated that certain carbazole derivatives demonstrated high inhibition rates against various cancer cell lines, including human gastric cancer (7901) and melanoma (A875) cells. Notably, compounds structurally related to 9H-Carbazole-1-carboxamide showed promising results in vitro.

In Vitro Studies

In one study, several carbazole derivatives were evaluated for their cytotoxic effects using the MTT assay. The results indicated that some compounds exhibited higher than 70% inhibition rates against cancer cells compared to the control drug 5-Fluorouracil (5-FU). Specifically, compound 14a derived from this class exhibited an impressive IC50 value of 11.8 µM against the 7901 cell line and 9.77 µM against A875 cells, suggesting strong potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the carbazole scaffold significantly influence biological activity. For instance:

  • The presence of hydroxyl groups enhances solubility and potentially increases bioavailability.
  • Substituents like the 4-chlorophenyl group have been linked to improved anticancer activity due to electronic effects that stabilize the compound's interaction with target proteins.

Antimicrobial Activity

In addition to anticancer properties, carbazole derivatives have been investigated for their antimicrobial activities. Some studies have reported that these compounds exhibit antibacterial and antifungal activities against various strains:

  • Antibacterial Activity: Compounds similar to 9H-Carbazole-1-carboxamide showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Antifungal Activity: These compounds also demonstrated antifungal properties against Candida albicans, with minimal inhibitory concentration (MIC) values indicating significant efficacy .

Neuroprotective Effects

Recent research has explored the neuroprotective potential of carbazole derivatives. For example, some analogs have been shown to interact with translocator protein (TSPO), which is implicated in neuroinflammation. These interactions suggest a potential role for 9H-Carbazole-1-carboxamide in neuroprotective therapies .

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer effects of various carbazole derivatives revealed that modifications at specific positions on the carbazole ring could enhance selectivity towards cancer cells while reducing toxicity towards normal cells. This was exemplified by compound 14a , which not only showed potent activity but also had lower toxicity towards normal cell lines compared to its effects on cancer cells.

Case Study 2: Antimicrobial Screening

In a comprehensive screening of synthesized carbazole derivatives, several were tested for their antimicrobial properties. The results indicated that those with electron-withdrawing groups exhibited enhanced antibacterial activity, particularly against resistant strains of bacteria .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of carbazole derivatives, including 9H-Carbazole-1-carboxamide, in exhibiting significant anticancer properties. For instance, a series of carbazole derivatives were synthesized and evaluated for their inhibitory effects on cancer cell lines. Notably, compounds derived from this class demonstrated high inhibition rates against various cancer cells, with some compounds showing selectivity towards cancer cells over normal cells. For example, one derivative exhibited an IC50 value of approximately 11.8 μM against A875 cancer cells, indicating promising anticancer activity .

JAK2 Inhibition

Another critical application of 9H-Carbazole-1-carboxamide is its role as a selective inhibitor of Janus kinase 2 (JAK2), which is implicated in myeloproliferative disorders. The compound has been characterized as a potent ATP-competitive inhibitor, with optimization yielding derivatives that exhibit over 45-fold selectivity for JAK2 compared to other JAK family members. This selectivity is crucial for developing targeted therapies for conditions such as myelofibrosis and polycythemia vera .

Antimicrobial Properties

The antimicrobial activity of carbazole derivatives has also been investigated. Several studies reported that N-substituted carbazoles displayed significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. The zones of inhibition observed ranged from 12.6 mm to 24.0 mm at specific concentrations, showcasing the potential of these compounds in treating infectious diseases .

High-Performance Liquid Chromatography (HPLC)

The analysis of 9H-Carbazole-1-carboxamide can be efficiently performed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid, allowing for effective separation and quantification of the compound in various samples. This method is particularly useful for isolating impurities during preparative separations and is compatible with mass spectrometry applications .

Case Studies

Study Focus Findings
Popiolek et al., 2023Anticancer ActivityIdentified several carbazole derivatives with >70% inhibition on cancer cells; compound 14a showed the best selectivity towards cancer cells .
Reddy et al., 2015Antimicrobial ActivitySynthesized N-substituted carbazoles that exhibited significant antibacterial activity against multiple strains .
Kumar et al., 2015JAK2 InhibitionDeveloped selective JAK2 inhibitors from carbazole derivatives with substantial therapeutic implications for myeloproliferative disorders .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between the target compound and analogous carbazole derivatives:

Compound Name Substituents Molecular Formula Key Features Reference
9H-Carbazole-1-carboxamide, N-(4-chlorophenyl)-2-hydroxy- 1-carboxamide, 2-hydroxy, N-(4-chlorophenyl) C₁₉H₁₄ClN₂O₂ Chlorophenyl enhances lipophilicity; hydroxyl enables H-bonding .
N′-(2-(9H-carbazol-9-yl)acetyl)-4-chlorophenyl hydrazine carbothioamide Carbazole-9-yl acetyl group, 4-chlorophenyl, thioamide C₂₁H₁₆ClN₃S Thioamide group may enhance metal-binding or enzyme inhibition .
9-(2-(2-Methoxyethoxy)ethyl)-3-(4-phenylquinolin-2-yl)-9H-carbazole 2-methoxyethoxyethyl chain, 4-phenylquinolinyl C₃₄H₂₉N₃O₂ Extended alkyl chain improves solubility; quinolinyl adds π-π interactions .
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide Cyclohexanecarboxamide, N-(4-chlorophenyl), N-hydroxy C₁₃H₁₅ClN₂O₂ Hydroxamic acid moiety confers antioxidant activity .

Key Observations :

  • The chlorophenyl group is a common feature in compounds with enhanced bioactivity due to increased lipophilicity .
  • Hydroxyl/hydroxamic acid groups (e.g., in the target compound and N-hydroxycyclohexanecarboxamide) are associated with antioxidant properties, as demonstrated in DPPH radical scavenging assays .
  • Thioamide or quinolinyl substituents introduce additional binding sites for biological targets, such as enzymes or DNA .

Comparison with Other Derivatives :

  • N′-(2-(9H-carbazol-9-yl)acetyl) derivatives (): Synthesized via acetylation of carbazole followed by hydrazide formation. Requires refluxing in ethanol and purification by recrystallization .
  • Hydroxamic acids (): Prepared by reacting esters with hydroxylamine, yielding N-hydroxy groups critical for antioxidant activity .

Physicochemical Properties

Property Target Compound N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide 9-(2-Methoxyethoxy)ethyl-carbazole Derivative
Molecular Weight (g/mol) 359.76 (sodium salt) 266.72 527.61
Solubility Moderate in polar aprotic solvents High in DMSO due to hydroxamic acid High in THF/chloroform due to alkyl chain
Melting Point Not reported 126–128°C (analogous hydroxamic acid) 102–105°C

Key Insights :

  • The sodium salt of the target compound likely exhibits higher aqueous solubility than neutral analogs .
  • Alkyl chains (e.g., methoxyethoxyethyl) significantly improve solubility in organic solvents .

Preparation Methods

Starting Materials

  • 3-Nitroindoles : Easily prepared from indoles in two steps, these serve as key substrates providing the indole nucleus with a nitro substituent at the 3-position.
  • Alkylidene Azlactones : Act as vinylogous nucleophiles and four-carbon synthons, reacting with 3-nitroindoles to form the carbazole framework.

Reaction Conditions

  • Base : Potassium carbonate (K₂CO₃) is optimal for deprotonation and promoting the reaction.
  • Solvent : A mixture of tetrahydrofuran (THF) and hexane (1:2) provides the best environment to maximize yield and minimize byproduct formation.
  • Temperature : Mild heating at 40 °C is sufficient for the reaction to proceed efficiently.
  • Time : Approximately 24 hours reaction time ensures completion.

Mechanism Overview

  • Deprotonation : K₂CO₃ deprotonates the alkylidene azlactone to form a dienolate intermediate.
  • Vinylogous Conjugate Addition : The dienolate attacks the electrophilic 3-nitroindole, forming a nitronate intermediate.
  • Cyclization and Aromatization : Subsequent intramolecular cyclization and elimination steps lead to the formation of the 4-hydroxycarbazole core.
  • Functionalization : The 1-carboxamide group with the N-(4-chlorophenyl) substituent is introduced either by amide bond formation post-carbazole core construction or via appropriately substituted starting materials.

Optimization Data

Entry Base Solvent Yield (%)
1 K₂CO₃ CH₃CN 28
2 K₂CO₃ CH₂Cl₂ 29
3 K₂CO₃ Toluene (PhMe) 14
4 K₂CO₃ THF 60
5 K₂CO₃ THF/PhMe (1:2) 75
6 K₂CO₃ THF/Hexane (1:2) 85
7 Cs₂CO₃ THF/Hexane (1:2) 52
8 Et₃N THF/Hexane (1:2) No reaction
9 Na₂CO₃ THF/Hexane (1:2) Trace

Note: The highest yield (85%) was achieved using K₂CO₃ in THF/hexane at 40 °C for 24 h.

Substrate Scope

  • Electron-donating and electron-withdrawing groups on the alkylidene azlactone benzene ring are tolerated, with electron-withdrawing groups generally giving better yields.
  • Various 3-nitroindole derivatives with different substituents at the 4-, 5-, and 6-positions can be used, although steric hindrance and electronic effects influence the yield.
  • N-protecting groups on the indole nitrogen affect reactivity: electron-withdrawing protecting groups (e.g., tosyl, acetyl) are favorable.

Research Findings and Advantages

  • The method is transition-metal-free, avoiding the use of expensive or toxic catalysts.
  • Mild reaction conditions preserve functional group integrity and allow for a broad substrate scope.
  • The presence of amino and hydroxyl groups in the product facilitates further synthetic transformations, such as the formation of tetracyclic carbazole derivatives.
  • Single-crystal X-ray analysis confirms the structure of the synthesized carbazole derivatives, ensuring the reliability of the synthetic route.

Summary Table of Key Reaction Parameters and Outcomes

Parameter Optimal Condition Notes
Base Potassium carbonate (K₂CO₃) 2 equivalents
Solvent THF/Hexane (1:2) Balances polarity to reduce byproducts
Temperature 40 °C Mild heating
Reaction Time 24 hours Ensures completion
Yield Range 20% - 85% Depends on substituents and conditions
Substrate Variability Broad (various nitroindoles and alkylidene azlactones) Electron-withdrawing groups favored

Q & A

Q. What are the standard synthetic routes for 9H-carbazole-1-carboxamide derivatives, and how does reaction optimization affect yield and purity?

Methodological Answer: Synthesis typically involves coupling carbazole precursors with substituted benzamides. For example, N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamide can be synthesized via nucleophilic substitution or Ullmann-type coupling. A validated protocol involves reacting 4-chlorobenzamide with carbazole derivatives under palladium catalysis, followed by hydroxylation . Key parameters include:

  • Catalyst selection : Pd(OAc)₂ or CuI for cross-coupling .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics .
  • Purification : Column chromatography (SiO₂, hexane:EtOAc gradient) ensures >95% purity .
    Yield discrepancies (e.g., 62% vs. 76% in similar reactions) may arise from residual moisture or incomplete dehalogenation .

Q. How are spectroscopic techniques (NMR, HRMS) employed to confirm the structural integrity of N-(4-chlorophenyl)-carbazole derivatives?

Methodological Answer:

  • ¹H NMR : Key diagnostic peaks include aromatic protons (δ 7.1–7.6 ppm for carbazole and chlorophenyl groups) and hydroxyl protons (δ 5.2–5.5 ppm, broad singlet) .
  • HRMS : Accurate mass analysis (e.g., [M+H]⁺ calculated vs. observed) resolves ambiguities in molecular formula. For example, a 3.8 ppm error in HRMS confirms minor isotopic impurities .
  • Elemental Analysis : Carbon/nitrogen ratios (e.g., C 62.1% vs. calc. 62.2%) validate purity .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns) be resolved for carbazole-based compounds?

Methodological Answer:

  • Variable-Temperature NMR : Resolves dynamic effects (e.g., hindered rotation in carboxamide groups) that distort splitting patterns .
  • DFT Calculations : Predict theoretical NMR shifts and compare with experimental data to identify conformational isomers .
  • X-ray Crystallography : Resolves bond angles (e.g., C–C–N angles in carbazole cores) and confirms substituent orientation . For example, dihedral angles of 121.7° vs. 129.6° distinguish rotational isomers .

Q. What strategies are effective in improving the solubility and bioavailability of carbazole derivatives for pharmacological assays?

Methodological Answer:

  • Derivatization : Introducing polar groups (e.g., hydroxyl or sulfone moieties) enhances aqueous solubility. For instance, sulfone-functionalized carbazoles show 3× higher solubility in PBS (pH 7.4) .
  • Co-solvent Systems : Use DMSO:water (1:4) or cyclodextrin inclusion complexes to stabilize hydrophobic cores .
  • Prodrug Design : Mask hydroxyl groups as esters or phosphates to improve membrane permeability .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of carbazole π-stacking in solid-state reactivity .
  • In Silico Modeling : Develop QSAR models to predict substituent effects on bioactivity .
  • Green Chemistry : Replace Pd catalysts with Fe or Ni systems to reduce costs and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-Carbazole-1-carboxamide, N-(4-chlorophenyl)-2-hydroxy-
Reactant of Route 2
Reactant of Route 2
9H-Carbazole-1-carboxamide, N-(4-chlorophenyl)-2-hydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.